molecular formula C20H19FN2O2S B2432016 N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide CAS No. 1251560-44-7

N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide

Cat. No.: B2432016
CAS No.: 1251560-44-7
M. Wt: 370.44
InChI Key: YRVLPKQGBAYPKU-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core with a 4-fluorophenyl group, an ethyl chain, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base.

    Attachment of the Benzamide Core: The benzamide core can be introduced through an amide coupling reaction, where the thiazole derivative is reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative is reacted with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the treatment of cancer and infectious diseases.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its interaction with a natural ligand, thereby modulating a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a chloro group instead of a fluorophenyl group.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and a chloroacetamide moiety.

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the thiazole ring contributes to its aromaticity and potential for π-π interactions.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, biology, and material science.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-14-13-26-19(23-14)12-25-18-8-4-16(5-9-18)20(24)22-11-10-15-2-6-17(21)7-3-15/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVLPKQGBAYPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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